4,6-Dibromo-2-(propylthio)pyrimidin-5-amine
Overview
Description
“4,6-Dibromo-2-(propylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C7H9Br2N3S . It has a molecular weight of 327.04 g/mol . The compound is typically in the form of a pale-yellow to yellow-brown sticky oil or solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with two bromine atoms, a propylthio group, and an amine group .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown sticky oil or solid . It has a molecular weight of 327.04 g/mol .Scientific Research Applications
Analytical Method Development
A notable application is in the development of analytical methods for identifying and quantifying impurities in pharmaceutical compounds. For instance, Moorthy et al. (2022) developed a LC-QTOF-MS/MS method for the identification and quantitative determination of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, in ticagrelor active pharmaceutical ingredient (API). The study employed a derivatization process to enhance the detection of the impurity, demonstrating the compound's role in ensuring drug purity and safety (Moorthy, Ali, & Reddy, 2022).
Organic Synthesis and Chemical Libraries
The compound has also been utilized in the synthesis of novel organic molecules. Xiang et al. (2011) described a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes, showcasing its utility in building diverse chemical libraries with potential pharmaceutical applications (Xiang, Geng, Yi, Dang, & Bai, 2011).
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, the compound serves as a building block for the synthesis of drug-like molecules. Rao et al. (2021) reported on the synthesis of a library of small molecules based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines, highlighting its role in the development of new therapeutic agents (Rao, Reddy, Nagaraju, & Maddila, 2021).
Antiproliferative Agents
The compound has also been explored for its potential in creating antiproliferative agents. Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and evaluated their antiproliferative activity, demonstrating the compound's applicability in cancer research (Atapour-Mashhad et al., 2017).
Future Directions
As “4,6-Dibromo-2-(propylthio)pyrimidin-5-amine” is a research chemical, its future directions are largely dependent on the outcomes of ongoing and future research. Given its structural similarity to compounds used in the synthesis of pharmaceuticals, it may have potential applications in drug development .
Properties
IUPAC Name |
4,6-dibromo-2-propylsulfanylpyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGDOHMURDRYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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